(Z)-ethyl 3-aminoacrylate

Catalog No.
S840033
CAS No.
77570-30-0
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-ethyl 3-aminoacrylate

CAS Number

77570-30-0

Product Name

(Z)-ethyl 3-aminoacrylate

IUPAC Name

ethyl (Z)-3-aminoprop-2-enoate

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3-

InChI Key

FABIVEGAPONRAI-ARJAWSKDSA-N

SMILES

CCOC(=O)C=CN

Canonical SMILES

CCOC(=O)C=CN

Isomeric SMILES

CCOC(=O)/C=C\N

Organic Synthesis:

(Z)-Ethyl 3-aminoacrylate serves as a building block for the synthesis of more complex molecules. Due to its reactive functional groups, it can undergo various reactions, allowing researchers to create new compounds with diverse properties. For instance, a study describes its use in the synthesis of heterocyclic scaffolds, which are ring-shaped molecules containing atoms other than carbon []. These scaffolds are valuable in drug discovery as they form the core structure of many pharmaceuticals.

(Z)-ethyl 3-aminoacrylate is an organic compound characterized by the molecular formula C5_5H9_9NO2_2. It features a double bond configuration (Z) that indicates the relative positioning of substituents on the double bond, specifically that the higher priority groups are on the same side. This compound is notable for its functional groups, including an amino group and an ester group, which contribute to its reactivity and potential applications in chemical synthesis and biological systems .

There is no current information available on the specific mechanism of action of (Z)-ethyl 3-aminoacrylate.

As with any unknown compound, it is advisable to handle (Z)-ethyl 3-aminoacrylate with caution due to lack of specific safety data. Here are some general safety considerations for similar organic compounds:

  • Potential skin and eye irritant: The amine group can be irritating to skin and eyes.
  • Potential respiratory irritant: Inhalation of vapors should be avoided.
  • Flammable: Organic compounds with similar structures can be flammable.
Due to its electrophilic nature. Key reactions include:

  • Aza-Wittig Reaction: This reaction involves the formation of imines from aldehydes or ketones, which can subsequently react with phosphonium ylides derived from (Z)-ethyl 3-aminoacrylate to form substituted amines .
  • Electrophilic Aromatic Substitution: Under certain conditions, (Z)-ethyl 3-aminoacrylate can undergo electrophilic substitution reactions, leading to the formation of more complex aromatic compounds .
  • Condensation Reactions: It can also participate in condensation reactions, forming new carbon-carbon bonds, which are critical in synthesizing larger organic molecules .

Several methods have been developed for synthesizing (Z)-ethyl 3-aminoacrylate:

  • Direct Esterification: This method involves reacting acrylic acid derivatives with ethanol in the presence of an acid catalyst to yield the ester form.
  • Amino Acid Derivation: Starting from amino acids, (Z)-ethyl 3-aminoacrylate can be synthesized through a series of reactions involving dehydrohalogenation and esterification processes.
  • Tandem Reactions: Recent studies have explored novel tandem reactions that incorporate (Z)-ethyl 3-aminoacrylate as a key intermediate for synthesizing more complex structures like indolizines .

(Z)-ethyl 3-aminoacrylate has several applications:

  • Pharmaceutical Synthesis: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders.
  • Biochemical Research: Its reactivity makes it useful in biochemical assays and research related to enzyme interactions and metabolic pathways.
  • Material Science: The compound may also find applications in developing new materials with specific properties due to its functional groups.

Interaction studies involving (Z)-ethyl 3-aminoacrylate focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential roles in drug design and development. Research has indicated that it can form stable complexes with certain biomolecules, which could lead to insights into its mechanism of action within biological systems .

Several compounds share structural similarities with (Z)-ethyl 3-aminoacrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl acrylateC5_5H8_8O2_2Lacks amino group; primarily used in polymer synthesis.
Methyl 3-aminoacrylateC4_4H7_7NO2_2Similar structure; methyl group instead of ethyl.
Propyl 3-aminoacrylateC6_6H11_11NO2_2Propyl group increases hydrophobicity; potential for different biological activity.

Uniqueness: The presence of the amino group in (Z)-ethyl 3-aminoacrylate distinguishes it from other acrylates, providing enhanced reactivity and potential for forming diverse derivatives. This characteristic makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

(Z)-Ethyl 3-aminoacrylate is an organic compound characterized by the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as ethyl (Z)-3-aminoprop-2-enoate, reflecting its structural composition as an ethyl ester of 3-aminoacrylic acid with Z-stereochemistry. The Chemical Abstracts Service has assigned this compound the registry number 77570-30-0, providing a unique identifier for chemical databases and regulatory purposes. The structural representation follows the SMILES notation CCOC(=O)/C=C\N, which illustrates the specific geometric arrangement of atoms around the carbon-carbon double bond.

The molecular structure consists of an acrylate backbone with an amino group attached at the 3-position and an ethyl ester functionality. The Z-configuration indicates that the amino group and the carboxyl carbon are positioned on the same side of the double bond, distinguishing it from the E-isomer where these groups would be on opposite sides. This stereochemical arrangement significantly influences the compound's reactivity and interaction patterns with other molecules. The InChI representation InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- provides a standardized method for describing the molecular connectivity and stereochemistry.

PropertyValueReference
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
Chemical Abstracts Service Number77570-30-0
International Union of Pure and Applied Chemistry Nameethyl (Z)-3-aminoprop-2-enoate
InChI KeyFABIVEGAPONRAI-ARJAWSKDSA-N

Historical Context and Discovery

The development of aminoacrylate chemistry traces back to early 20th century research efforts focused on understanding the reactivity of unsaturated amino compounds. Historical preparation methods for related aminoacrylic acid derivatives were first documented in 1932, when researchers reported the synthesis of N,N-dimethylaminoacrylic acid ethyl esters through the reaction of sodium-3-hydroxyacrylic acid ethyl esters with dimethylamine hydrochloride in absolute ethanol. These pioneering studies, published in Annales de Chimie, achieved yields of approximately 41% but required extensive reaction times of 7 to 8 hours, presenting significant technical challenges for product isolation and purification.

The early synthetic approaches revealed several limitations that drove subsequent research efforts toward more efficient methodologies. The original protocols involved technically burdensome workup procedures for separating sodium chloride byproducts from the reaction mixture, making large-scale applications impractical. These challenges motivated the development of improved synthetic strategies that would eventually lead to more accessible preparation methods for aminoacrylate compounds, including (Z)-ethyl 3-aminoacrylate.

Patent literature from the 1980s documents significant advances in aminoacrylic acid ester synthesis, with various industrial and academic groups developing novel approaches to overcome the limitations of earlier methods. These developments established the foundation for modern synthetic protocols that enable efficient access to stereochemically defined aminoacrylate compounds. The evolution of these synthetic methodologies reflects the growing recognition of aminoacrylates as valuable synthetic intermediates in pharmaceutical and materials chemistry applications.

Scope and Significance in Organic and Synthetic Chemistry

(Z)-Ethyl 3-aminoacrylate occupies a prominent position in organic synthesis due to its dual functionality as both an electrophilic and nucleophilic species. The compound serves as a versatile building block for the construction of heterocyclic scaffolds, which form the core structures of numerous pharmaceutically active compounds. Research has demonstrated its utility in the synthesis of ring-shaped molecules containing heteroatoms, making it particularly valuable in drug discovery applications where heterocyclic frameworks are essential for biological activity.

The stereochemical specificity of the Z-isomer provides unique reactivity patterns that distinguish it from other aminoacrylate derivatives. Studies have shown that the Z-configuration influences the compound's ability to participate in cyclization reactions and its selectivity in forming specific regioisomers during multi-step synthetic sequences. This stereochemical control is particularly important in the preparation of enantiomerically pure products and in the development of stereoselective synthetic methodologies.

Recent research has highlighted the compound's role as a substrate for enzyme-catalyzed reactions, where its structural features allow interaction with specific molecular targets. The amino and ester functionalities provide multiple sites for chemical modification, enabling the generation of diverse chemical libraries for biological screening applications. Furthermore, the compound's participation in condensation reactions with various nucleophiles has been exploited for the synthesis of complex organic frameworks with potential applications in materials science.

Application AreaSpecific UseReference
Pharmaceutical ChemistryHeterocyclic scaffold synthesis
Drug DiscoveryBuilding block for pharmaceuticals
Enzyme StudiesSubstrate for enzyme-catalyzed reactions
Synthetic ChemistryCyclization and condensation reactions

Objectives and Structure of the Review

This comprehensive review aims to provide a detailed examination of (Z)-ethyl 3-aminoacrylate from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and applications in modern organic chemistry. The primary objective is to consolidate current knowledge regarding this important aminoacrylate derivative while identifying opportunities for future research and development. The review structure follows a logical progression from basic chemical characterization through advanced synthetic applications, ensuring comprehensive coverage of all relevant aspects.

The analysis begins with fundamental physicochemical properties, including spectroscopic characteristics, thermodynamic parameters, and structural features that define the compound's behavior in various chemical environments. Subsequent sections address synthetic methodologies, examining both traditional and contemporary approaches to compound preparation with particular emphasis on stereochemical control and reaction efficiency. The discussion of chemical reactivity explores the compound's participation in various transformation reactions, highlighting mechanistic insights and synthetic utility.

Advanced applications receive detailed treatment, with focus on the compound's role in pharmaceutical chemistry, materials science, and catalytic processes. The review incorporates data from diverse sources including peer-reviewed literature, patent documents, and chemical databases to provide a balanced perspective on current research trends and industrial applications. Special attention is given to emerging synthetic methodologies that utilize (Z)-ethyl 3-aminoacrylate as a key intermediate, reflecting the compound's evolving significance in contemporary organic synthesis.

Molecular Formula, Weight, and Structural Features

(Z)-ethyl 3-aminoacrylate represents a significant aminoacrylate compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 grams per mole [1]. The compound is officially designated by the Chemical Abstracts Service number 77570-30-0 and carries the MDL number MFCD09834356 [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl (Z)-3-aminoprop-2-enoate [1].

The structural architecture of (Z)-ethyl 3-aminoacrylate encompasses three primary functional groups that define its chemical behavior and reactivity profile [1] . The molecule features a carbon-carbon double bond system that serves as the backbone for stereochemical considerations, an ethyl ester functionality (-COOEt) that contributes electron-withdrawing characteristics, and a primary amino group (-NH₂) positioned at the 3-carbon of the acrylate chain [1] [3].

The compound exists as a liquid at standard temperature and pressure conditions, typically appearing as a colorless to light yellow substance [1] [2]. The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(OCC)/C=C\N, which clearly delineates the Z-stereochemical configuration through the backslash notation preceding the nitrogen atom [1] [2].

PropertyValue
Molecular FormulaC₅H₉NO₂ [1]
Molecular Weight (g/mol)115.13 [1]
CAS Number77570-30-0 [1]
MDL NumberMFCD09834356 [1]
SMILES NotationO=C(OCC)/C=C\N [1]
IUPAC Nameethyl (Z)-3-aminoprop-2-enoate [1]
Physical State (20°C)Liquid [1]
ColorColorless to light yellow [1]

Stereochemical Configuration: Z/E Isomerism

The stereochemical designation of (Z)-ethyl 3-aminoacrylate arises from the specific geometric arrangement around the carbon-carbon double bond, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenciation [5] [6]. The Z-configuration, derived from the German word "zusammen" meaning "together," indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecular plane [5] [6].

In (Z)-ethyl 3-aminoacrylate, the stereochemical analysis requires examination of the substituents attached to each carbon atom of the central alkene unit [5] [6]. The carbon bearing the amino group has two substituents: the primary amino group (-NH₂) and a hydrogen atom, with the amino group receiving higher priority due to nitrogen's greater atomic number compared to hydrogen [5] [6]. The carbon bearing the ester functionality has the ethyl ester group (-COOEt) and a hydrogen atom, with the ester group receiving higher priority [5] [6].

The Z-stereochemistry is maintained through restricted rotation about the carbon-carbon double bond, which contains both sigma and pi bonding components [5]. The pi bond formation through lateral overlap of p-orbitals creates an energy barrier that prevents free rotation, thus preserving the stereochemical integrity of the molecule under normal conditions [5] [6].

The alternative E-isomer configuration would position the highest priority groups on opposite sides of the double bond [5] [6]. While (Z)-ethyl 3-aminoacrylate exists as the specific stereoisomer with the described configuration, understanding the E/Z isomerism concept is crucial for comprehending the compound's stereochemical properties and potential for isomeric interconversion under specific reaction conditions [5] [6].

The stereochemical configuration significantly influences the compound's physical properties, reactivity patterns, and biological activity profiles [5] [6]. The Z-configuration creates a specific three-dimensional arrangement that affects intermolecular interactions, including hydrogen bonding patterns and dipole-dipole interactions [5] [6].

Electronic Structure and Resonance Contributors

The electronic structure of (Z)-ethyl 3-aminoacrylate is characterized by an extended conjugated system that encompasses the amino group, the carbon-carbon double bond, and the carbonyl functionality of the ethyl ester [7] [8]. This conjugation creates a delocalized pi-electron system that significantly influences the compound's chemical and physical properties [7] [8].

The primary resonance contributors in (Z)-ethyl 3-aminoacrylate involve electron delocalization between the amino group and the alpha,beta-unsaturated ester system [7] [8] [9]. The amino group acts as an electron-donating substituent through its lone pair of electrons, which can participate in resonance with the adjacent carbon-carbon double bond [7] [9]. This electron donation creates a push-pull electronic system where the amino group serves as the electron-donating component and the ethyl ester serves as the electron-withdrawing component [7] [8].

The resonance structure analysis reveals that the amino group can donate electron density into the pi-system of the alkene, creating a partial positive charge on the nitrogen atom and increased electron density on the carbon bearing the ester functionality [7] [9]. This electronic redistribution affects the bond lengths and bond orders throughout the conjugated system, with the carbon-nitrogen bond acquiring partial double bond character and the carbon-carbon double bond showing some single bond characteristics [7] [8].

The carbonyl group of the ethyl ester participates in the extended conjugation system, allowing for additional resonance contributors where electron density can be delocalized onto the oxygen atoms [7] [8]. This delocalization creates multiple resonance forms that contribute to the overall stability of the molecule and influences its reactivity patterns [7] [8].

The hybridization states of the carbon atoms in the conjugated system are predominantly sp² hybridized, creating a planar or near-planar molecular geometry that facilitates optimal orbital overlap for pi-electron delocalization [7] [8]. This planar arrangement is essential for maintaining the extended conjugation and maximizing the stabilization energy derived from electron delocalization [7] [8].

ParameterValue/Description
Hybridization (C=C)sp² hybridization [7]
Bond Length C=C (estimated)~1.34 Å (typical C=C double bond) [7]
Bond Length C=N (estimated)~1.47 Å (C-N single bond) [7]
Resonance ContributorsAmino-alkene, carbonyl-alkene conjugation [7]
Electron-withdrawing GroupsEthyl ester (-COOEt) [7]
Electron-donating GroupsPrimary amino group (-NH₂) [7]
Conjugation SystemExtended π-system across C=C-COOEt [7]
PlanarityNear-planar geometry due to conjugation [7]

Comparison with Structural Analogues and Related Aminoacrylates

The structural comparison of (Z)-ethyl 3-aminoacrylate with related aminoacrylate compounds provides valuable insights into structure-activity relationships and the influence of specific functional groups on molecular properties [10] [11] [12]. Several key structural analogues demonstrate the systematic variations possible within the aminoacrylate family of compounds [10] [11] [12].

Methyl 3-aminoacrylate represents the closest structural analogue, differing only in the ester alkyl group where a methyl group replaces the ethyl group [11] [13]. This compound has the molecular formula C₄H₇NO₂ and a molecular weight of 101.10 grams per mole [11] [13]. Unlike (Z)-ethyl 3-aminoacrylate, methyl 3-aminoacrylate typically exists as a mixture of E and Z isomers, with both configurations being accessible under standard conditions [11] [13]. The reduced steric bulk of the methyl ester compared to the ethyl ester influences the stereochemical preferences and stability of the different isomeric forms [11] [13].

Ethyl 3-aminocrotonate provides an important comparison for understanding the effects of additional alkyl substitution on the amino carbon [12] [14]. This compound has the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 grams per mole [12] [14]. The presence of a methyl group on the amino-bearing carbon creates additional steric considerations and alters the electronic properties of the amino group [12] [14]. The compound maintains the Z-configuration preference but shows different physical properties, including a melting point range of 33-35°C and a boiling point of 210-215°C [12] [14].

Ethyl acrylate serves as a structural analogue lacking the amino functionality, providing insights into the specific contributions of the amino group to the overall molecular properties [10]. With the molecular formula C₅H₈O₂ and molecular weight of 100.12 grams per mole, ethyl acrylate demonstrates the baseline properties of the ester-alkene system without amino group participation [10]. The absence of the amino group eliminates the electron-donating resonance effects and reduces the overall conjugation within the molecule [10].

(Z)-3-aminoacrylic acid represents the parent acid form of the aminoacrylate series, with molecular formula C₃H₅NO₂ and molecular weight 87.08 grams per mole [15] [16]. This compound maintains the Z-stereochemistry and amino functionality but replaces the ethyl ester with a carboxylic acid group [15] [16]. The carboxylic acid functionality significantly alters the compound's solubility profile, acidity, and potential for hydrogen bonding interactions compared to the ester derivatives [15] [16].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
(Z)-ethyl 3-aminoacrylateC₅H₉NO₂ [1]115.13 [1]Z-configuration, ethyl ester, primary amine77570-30-0 [1]
Methyl 3-aminoacrylateC₄H₇NO₂ [11]101.10 [11]E/Z mixture, methyl ester, primary amine124703-69-1 [11]
Ethyl 3-aminocrotonateC₆H₁₁NO₂ [12]129.16 [12]Z-configuration, ethyl ester, methyl substituent on amino carbon626-34-6 [12]
Ethyl acrylateC₅H₈O₂ [10]100.12 [10]No amino group, ethyl ester140-88-5 [10]
(Z)-3-aminoacrylic acidC₃H₅NO₂ [15]87.08 [15]Z-configuration, carboxylic acid, primary amine5960-32-5 [15]

The comparative analysis reveals several important trends within the aminoacrylate family [10] [11] [12]. The molecular weight increases systematically with additional alkyl substitution, affecting physical properties such as boiling point, density, and solubility characteristics [10] [11] [12]. The presence and position of amino groups significantly influence the electronic structure through resonance effects, with primary amino groups providing the strongest electron-donating character [10] [11] [12].

The ester versus acid functionality comparison demonstrates the importance of the carbonyl-containing group in determining overall molecular polarity and hydrogen bonding capacity [15] [16] [11]. Ester derivatives generally show greater lipophilicity and different reactivity patterns compared to their corresponding carboxylic acid analogues [15] [16] [11].

Physical State, Appearance, and Solubility

(Z)-ethyl 3-aminoacrylate presents as a liquid at standard temperature and pressure conditions, typically appearing as a colorless to light yellow substance [1] . The compound exhibits a density of 1.0 ± 0.1 g/cm³ [3], which is slightly denser than water, indicating moderate intermolecular forces within the liquid structure.

The solubility characteristics of (Z)-ethyl 3-aminoacrylate are influenced by its bifunctional nature, containing both polar amino and ester functionalities alongside a hydrophobic ethyl group. The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 0.6 [1], suggesting balanced hydrophilic and hydrophobic properties. This partition coefficient indicates that the compound possesses moderate solubility in both aqueous and organic solvents, making it suitable for various synthetic applications.

The topological polar surface area of 52.3 Ų [1] suggests potential for membrane permeability, which is relevant for biological applications. The molecule contains one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the amino nitrogen and two oxygen atoms) [1], facilitating intermolecular interactions in solution.

Melting and Boiling Points, Density, and Refractive Index

The boiling point of (Z)-ethyl 3-aminoacrylate has been determined to be 195.6 ± 13.0°C at 760 mmHg [3], which is considerably higher than related simple acrylates due to the presence of the amino group that can participate in hydrogen bonding interactions. For comparison, ethyl acrylate has a boiling point of approximately 99°C [4] [5] [6], demonstrating the significant impact of the amino substituent on the thermal properties.

The flash point of the compound is 66.7 ± 17.4°C [3], indicating moderate flammability characteristics that require appropriate safety precautions during handling and storage. The density of 1.0 ± 0.1 g/cm³ [3] places it in the range typical for small organic molecules with polar functional groups.

While specific refractive index data for (Z)-ethyl 3-aminoacrylate was not found in the available literature, related aminoacrylate compounds typically exhibit refractive indices in the range of 1.49-1.52 [7] [8], which would be expected for a compound with this molecular structure and composition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides distinctive signals for (Z)-ethyl 3-aminoacrylate that facilitate structural confirmation. The ester carbonyl carbon resonates at δ 165-170 ppm [9], characteristic of α,β-unsaturated ester systems. The β-carbon of the aminoacrylate system appears at δ 110-115 ppm [9], reflecting the electron-donating effect of the amino group on the double bond system.

The Z-configuration can be distinguished from the E-isomer through careful analysis of coupling constants and chemical shift patterns. The stereochemical arrangement significantly influences the chemical environment of the protons and carbons, providing diagnostic information for structural elucidation [10].

Infrared (IR) Spectroscopy

IR spectroscopy reveals several characteristic absorption bands that are diagnostic for (Z)-ethyl 3-aminoacrylate. The carbonyl stretch appears at approximately 1700 cm⁻¹ [11], typical for α,β-unsaturated ester systems. The C=C stretch is observed around 1600 cm⁻¹ [11], while the N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region [11].

The acrylic C=C vibration can be distinguished from other alkene systems due to its conjugation with the carbonyl group. Additionally, the Z-configuration can be identified through specific out-of-plane bending vibrations that differ from those of the E-isomer [11].

Mass Spectrometry (MS)

Mass spectrometry of (Z)-ethyl 3-aminoacrylate exhibits characteristic fragmentation patterns typical of aminoacrylate compounds. The molecular ion peak appears at m/z 115 [3], corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of the ethyl group (m/z 87), loss of the amino group (m/z 100), and formation of acylium ions through carbonyl-mediated fragmentation [12] [13].

The exact mass of 115.063332 Da [3] provides high-resolution identification capabilities, particularly useful for distinguishing from isomeric compounds and confirming molecular composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of (Z)-ethyl 3-aminoacrylate reveals absorption characteristics typical of α,β-unsaturated carbonyl systems. The compound exhibits π→π* transitions in the 250-300 nm region [14] [15], with the exact position influenced by the electron-donating nature of the amino group.

The molar absorptivity and specific absorption maxima are influenced by the Z-configuration, which affects the electronic conjugation within the molecule. The compound shows moderate absorption in the UV region, with potential applications in photochemical processes [14].

Crystallographic and Conformational Analysis

Limited crystallographic data is available specifically for (Z)-ethyl 3-aminoacrylate, but studies on related compounds provide insights into its likely solid-state structure. X-ray crystallographic studies of similar aminoacrylate derivatives indicate that these compounds typically adopt planar or near-planar conformations due to conjugation between the amino group and the α,β-unsaturated ester system [16] [17].

The Z-configuration constrains the molecular geometry, with the amino group and ester carbonyl positioned on the same side of the double bond. This arrangement facilitates intramolecular interactions and influences the overall molecular conformation [16].

Conformational analysis suggests that (Z)-ethyl 3-aminoacrylate can exist in multiple low-energy conformations related to rotation around the C-N and C-O bonds. The preferred conformations are stabilized by conjugation effects and steric considerations [18] [19].

Acid-Base and Redox Properties

The amino group in (Z)-ethyl 3-aminoacrylate functions as a weak base, with the exact pKa value dependent on the electronic effects of the adjacent α,β-unsaturated ester system. Primary amines typically exhibit pKa values in the range of 9-11 [20], but the electron-withdrawing nature of the acrylate moiety would be expected to lower the basicity significantly.

The compound's acid-base behavior is influenced by the conjugation between the amino group and the α,β-unsaturated system, which delocalizes electron density and affects the protonation equilibrium. The Z-configuration may also influence the accessibility of the amino group to protonation.

Redox properties of (Z)-ethyl 3-aminoacrylate are primarily associated with the amino group, which can undergo oxidation reactions. The electron-rich nature of the amino group makes it susceptible to oxidative transformations, particularly in the presence of suitable oxidizing agents [21] [22].

Partition Coefficient and Solvent Interactions

The partition coefficient (log P) of (Z)-ethyl 3-aminoacrylate, estimated as 0.6 [1], indicates moderate lipophilicity and suggests the compound will distribute reasonably well between aqueous and organic phases. This balanced partitioning behavior is advantageous for synthetic applications requiring solubility in diverse solvent systems.

Solvent interactions are governed by the compound's ability to participate in hydrogen bonding through both the amino group (as donor) and the carbonyl oxygen atoms (as acceptors). The compound shows enhanced solubility in polar protic solvents due to these hydrogen bonding capabilities [23] [24].

The rotatable bond count of 3 [1] provides sufficient conformational flexibility for the molecule to adapt to different solvent environments, optimizing intermolecular interactions. This flexibility, combined with the moderate polar surface area, contributes to the compound's versatility in various chemical environments.

Dipole moment considerations suggest that (Z)-ethyl 3-aminoacrylate possesses a significant molecular dipole due to the polar amino and ester functionalities, facilitating interactions with polar solvents and contributing to its overall solvation behavior [25] [26].

PropertyValue
Molecular FormulaC₅H₉NO₂
Molecular Weight (g/mol)115.13
Physical State (20°C)Liquid
AppearanceColorless to light yellow liquid
Density (g/cm³)1.0 ± 0.1
Boiling Point (°C)195.6 ± 13.0 (at 760 mmHg)
Flash Point (°C)66.7 ± 17.4
XLogP3-AA0.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area (Ų)52.3
Spectroscopic MethodSignal/PeakValue/Position
¹³C NMR (CDCl₃)Ester carbonyl (C=O)δ 165-170 ppm
¹³C NMR (CDCl₃)β-carbon (C=C)δ 110-115 ppm
IR SpectroscopyC=O stretch~1700 cm⁻¹
IR SpectroscopyN-H stretch~3300-3500 cm⁻¹
Mass SpectrometryMolecular ion peakm/z 115
UV-Vis Spectroscopyπ→π* transition~250-300 nm

XLogP3

0.6

Dates

Last modified: 08-16-2023

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